molecular formula C15H24N2O3S2 B4576665 N-[2-(tert-butylsulfanyl)ethyl]-4-[methyl(methylsulfonyl)amino]benzamide

N-[2-(tert-butylsulfanyl)ethyl]-4-[methyl(methylsulfonyl)amino]benzamide

Cat. No.: B4576665
M. Wt: 344.5 g/mol
InChI Key: CTUFGMIDNSVDNE-UHFFFAOYSA-N
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Description

N-[2-(tert-butylsulfanyl)ethyl]-4-[methyl(methylsulfonyl)amino]benzamide is an organic compound that features a benzamide core with various functional groups attached

Scientific Research Applications

N-[2-(tert-butylsulfanyl)ethyl]-4-[methyl(methylsulfonyl)amino]benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacological agent due to its unique structure.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or mechanical properties.

    Biological Studies: It is used in studies to understand its interaction with biological molecules and potential therapeutic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-4-[methyl(methylsulfonyl)amino]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 4-aminobenzoic acid with appropriate reagents.

    Introduction of the tert-Butylsulfanyl Group: The tert-butylsulfanyl group is introduced via a nucleophilic substitution reaction, where a suitable tert-butylsulfanyl precursor reacts with an intermediate compound.

    Attachment of the Methyl(methylsulfonyl)amino Group: This step involves the reaction of the intermediate with methyl(methylsulfonyl)amine under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(tert-butylsulfanyl)ethyl]-4-[methyl(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The benzamide core allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated benzamides.

Mechanism of Action

The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-4-[methyl(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(tert-butylsulfanyl)ethyl]-4-aminobenzamide
  • N-[2-(tert-butylsulfanyl)ethyl]-4-(methylsulfonyl)benzamide
  • N-[2-(tert-butylsulfanyl)ethyl]-4-(methylamino)benzamide

Uniqueness

N-[2-(tert-butylsulfanyl)ethyl]-4-[methyl(methylsulfonyl)amino]benzamide is unique due to the presence of both tert-butylsulfanyl and methyl(methylsulfonyl)amino groups. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-(2-tert-butylsulfanylethyl)-4-[methyl(methylsulfonyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3S2/c1-15(2,3)21-11-10-16-14(18)12-6-8-13(9-7-12)17(4)22(5,19)20/h6-9H,10-11H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUFGMIDNSVDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCNC(=O)C1=CC=C(C=C1)N(C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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